[(4-Chlorobenzamido)methyl](triphenyl)phosphanium chloride
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Overview
Description
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a triphenylphosphonium group attached to a 4-chlorobenzamido moiety, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride typically involves the reaction of N-(chloromethyl)-4-chlorobenzamide with triphenylphosphine in an organic solvent such as dry acetone. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The mixture is stirred at a controlled temperature until the reaction is complete, followed by purification steps such as filtration and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of reactive intermediates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .
Major Products Formed
The major products formed from reactions involving ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, it can form alkenes by reacting with aldehydes or ketones .
Scientific Research Applications
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form carbon-carbon double bonds.
Biology: The compound is explored for its potential in modifying biological molecules and studying biochemical pathways.
Medicine: It has applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and yield by increasing the availability of reactants at the interface. The triphenylphosphonium group plays a crucial role in stabilizing the reactive intermediates and promoting the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(4-Methylbenzyl)triphenylphosphonium chloride: Similar in structure but with a methyl group instead of a chlorobenzamido group.
(4-Chlorobenzyl)triphenylphosphonium chloride: Similar but lacks the amido functionality.
Methyltriphenylphosphonium chloride: Contains a methyl group instead of the chlorobenzamido group .
Uniqueness
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride is unique due to the presence of the 4-chlorobenzamido group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over the reaction outcome is required .
Properties
CAS No. |
121561-24-8 |
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Molecular Formula |
C26H22Cl2NOP |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[(4-chlorobenzoyl)amino]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H21ClNOP.ClH/c27-22-18-16-21(17-19-22)26(29)28-20-30(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H |
InChI Key |
WDMCOWVYWKOUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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